molecular formula C20H30Cr-6 B1589539 Chromocene, decamethyl- CAS No. 74507-61-2

Chromocene, decamethyl-

Cat. No. B1589539
CAS RN: 74507-61-2
M. Wt: 322.4 g/mol
InChI Key: SWEVRGNODUQKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethylchromocene, also known as Bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula [Cr(C5(CH3)5)2]. It has a molecular weight of 322.4483 .


Synthesis Analysis

Decamethylchromocene can be prepared from lithium pentamethylcyclopentadienide and chromium(II) chloride . The synthesis of chromocene is typically conducted in tetrahydrofuran .


Molecular Structure Analysis

The structure of chromocene has been verified by X-ray crystallography. Each molecule contains an atom of chromium bound between two planar systems of five carbon atoms known as cyclopentadienyl (Cp) rings in a sandwich arrangement . The average Cr–C bond length is 215.1 pm .


Chemical Reactions Analysis

The main reactivity associated with chromocene follows from it being highly reducing and the lability of the Cp ligands . The complex exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .


Physical And Chemical Properties Analysis

Decamethylchromocene is insoluble in water . It has a molecular weight of 322.4483 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Coordination Complexes and Magnetic Coupling

Decamethylchromocene (Cp*2Cr) has been utilized to form coordination complexes with ligands like thioindigo (TI), leading to the formation of dimers exhibiting strong antiferromagnetic coupling. This demonstrates its potential in designing materials with specific magnetic properties (Konarev et al., 2017). Similarly, the interaction of decamethylchromocene with indigo, in the presence of a chloride source, resulted in the formation of a coordination complex where indigo adopts an unusual cis-conformation, highlighting the versatility of decamethylchromocene in forming novel organometallic complexes (Konarev et al., 2016).

Radical-Anion Salt Formation and Magnetic Studies

Decamethylchromocene has been shown to readily form radical-anion salts with [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazole, characterized by antiferromagnetic interactions within the crystalline structure. This highlights its utility in the synthesis and study of heterospin systems with specific magnetic properties (Semenov et al., 2010).

Ionic Complexes with Fullerenes

The formation of ionic complexes of fullerenes with decamethylchromocene has been investigated, demonstrating the potential of decamethylchromocene in the formation of materials with unique electronic properties. This research underscores the role of decamethylchromocene in advancing the study of materials science, particularly in the context of fullerene-based materials (Konarev et al., 2003).

Redox Chemistry and Organometallic Interactions

Decamethylchromocene's interaction with cyclopentadienyltitanium trichlorides has been shown to form finely crystalline ion pairs, providing insights into the redox chemistry of organometallic compounds. This study highlights the potential applications of decamethylchromocene in exploring the fundamentals of redox processes in organometallic chemistry (Varga et al., 2012).

Safety And Hazards

Decamethylchromocene is classified as harmful if swallowed or in contact with skin. It can cause skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEVRGNODUQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cr-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11984770

CAS RN

74507-61-2
Record name Chromocene, decamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromocene, decamethyl-
Reactant of Route 2
Reactant of Route 2
Chromocene, decamethyl-
Reactant of Route 3
Chromocene, decamethyl-
Reactant of Route 4
Chromocene, decamethyl-
Reactant of Route 5
Chromocene, decamethyl-
Reactant of Route 6
Chromocene, decamethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.